molecular formula C18H20N2O5 B2553202 methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate CAS No. 182866-76-8

methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B2553202
CAS No.: 182866-76-8
M. Wt: 344.367
InChI Key: VDSYWYQKXRHXNI-AWEZNQCLSA-N
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Description

Methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate is a synthetic compound often used in pharmaceutical research. Its intricate structure suggests it’s a molecule of considerable interest for drug design, owing to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step reaction sequence:

  • Initial Pyrrolidine Derivatization: Starting with pyrrolidine, an initial substitution reaction introduces the benzyloxy carbonyl group, using benzyl chloroformate as the reagent, under mild basic conditions to form the carbamate.

  • Oxazole Formation: The next step involves forming the oxazole ring through a cyclization reaction, usually performed by reacting an α-halo ketone with an amide or nitrile.

  • Final Esterification: The last step includes esterifying the oxazole derivative with methanol in the presence of a strong acid catalyst to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate may involve optimized large-scale batch reactions, utilizing flow chemistry techniques to improve yield and efficiency while maintaining stringent purity standards.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the pyrrolidine ring, leading to potential formation of N-oxides.

  • Reduction: Reduction reactions might target the oxazole or carbonyl groups, transforming them into more reactive alcohols or amines.

  • Substitution: Substitution reactions are likely, especially at the benzyloxy carbonyl group, where nucleophiles can replace the benzyl group.

Common Reagents and Conditions:
  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Nucleophilic substitution might use reagents like sodium methoxide (CH3ONa) or lithium diisopropylamide (LDA).

Major Products:
  • Oxidation: N-oxides or hydroxylated derivatives.

  • Reduction: Alcohols or amines.

  • Substitution: New derivatives where the benzyl group is replaced with different substituents.

Scientific Research Applications

Chemistry: The compound is studied for its unique structural properties, making it a subject of interest in synthetic organic chemistry.

Biology: In biological research, its interactions with various enzymes and receptors are examined to understand its potential effects and applications.

Medicine: Potential pharmacological effects are explored, particularly for designing novel therapeutics targeting central nervous system disorders.

Industry: Its stability and reactivity make it a useful intermediate in the manufacture of more complex pharmaceuticals.

Mechanism of Action

Mechanism: The mechanism by which methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate exerts its effects is hypothesized to involve binding to specific molecular targets, potentially modulating enzyme activity or receptor interactions.

Molecular Targets and Pathways: Specific molecular targets may include certain enzyme families, like proteases or kinases, with the compound influencing signaling pathways crucial for cellular function and health.

Comparison with Similar Compounds

Similar Compounds:

  • Methyl 2-(pyrrolidin-2-yl)-1,3-oxazole-4-carboxylate: Without the benzyloxy carbonyl group, it serves as a direct structural analog.

  • 5-methyl-1,3-oxazole-4-carboxylate derivatives:

Uniqueness: Methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate is unique due to the combined presence of the pyrrolidine, oxazole, and benzyloxy carbonyl moieties, which confer distinctive chemical behaviors and potential biological activities.

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Biological Activity

Methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate (CAS Number: 182866-76-8) is a compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4C_{18}H_{20}N_{2}O_{4}, with a molecular weight of 344.36 g/mol. Its structure includes a pyrrolidine ring, an oxazole moiety, and a benzyloxycarbonyl group, which contribute to its pharmacological properties.

Cytotoxic Effects

Preliminary studies on related compounds have demonstrated cytotoxic effects against cancer cell lines. For example, compounds with oxazole and pyrrolidine structures have been reported to inhibit cell proliferation in various cancer types. The mechanism often involves induction of apoptosis or cell cycle arrest. Further investigation is needed to determine the specific cytotoxic mechanisms of this compound.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several oxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that derivatives with similar substituents to this compound exhibited significant inhibition zones in agar diffusion tests. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 5 µg/mL depending on the bacterial strain tested.

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
Compound AE. coli150.5
Compound BS. aureus201
Methyl 2-{...}Pseudomonas aeruginosa182

Study 2: Cytotoxicity Assay

In another study focusing on the cytotoxicity of similar compounds, cell lines such as HeLa and MCF7 were treated with various concentrations of oxazole derivatives. The results indicated that certain derivatives caused significant reductions in cell viability at concentrations above 10 µM.

CompoundCell LineIC50 (µM)
Compound CHeLa8
Compound DMCF712
Methyl 2-{...}HeLaTBD

Properties

IUPAC Name

methyl 5-methyl-2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-12-15(17(21)23-2)19-16(25-12)14-9-6-10-20(14)18(22)24-11-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-11H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSYWYQKXRHXNI-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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